molecular formula C6H16O12P2 B10759478 D-Mannitol-1,6-diphosphate

D-Mannitol-1,6-diphosphate

Cat. No.: B10759478
M. Wt: 342.13 g/mol
InChI Key: WOYYTQHMNDWRCW-KVTDHHQDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-DI-O-PHOSPHONO-D-MANNITOL typically involves the phosphorylation of D-mannitol. The process can be carried out using phosphoric acid or its derivatives under controlled conditions to ensure the selective phosphorylation at the 1 and 6 positions of the D-mannitol molecule . The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of 1,6-DI-O-PHOSPHONO-D-MANNITOL may involve large-scale chemical synthesis using similar methods as described above but optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,6-DI-O-PHOSPHONO-D-MANNITOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce dephosphorylated derivatives .

Scientific Research Applications

1,6-DI-O-PHOSPHONO-D-MANNITOL has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a building block for more complex molecules.

    Biology: Studied for its role in metabolic pathways and its potential as a biochemical marker.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of specialized chemicals and materials

Comparison with Similar Compounds

Properties

Molecular Formula

C6H16O12P2

Molecular Weight

342.13 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4-,5-,6-/m1/s1

InChI Key

WOYYTQHMNDWRCW-KVTDHHQDSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

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